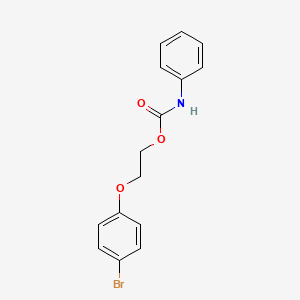![molecular formula C19H13N3OS B4943033 N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)
N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide is a complex organic compound that features a quinoxaline moiety, a phenyl group, and a thiophene ring. Quinoxaline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic semiconductors, and fluorescent dyes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives, including N2-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide, typically involves the condensation of 1,2-diamines with dicarbonyl compounds . One common method is the iron-catalyzed one-pot synthesis via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols . This method is advantageous as it does not require external redox reagents or additional bases, and water is the sole byproduct .
Industrial Production Methods: Industrial production methods for quinoxaline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as green chemistry approaches and cost-effective methods are employed to achieve these goals .
化学反应分析
Types of Reactions: N2-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction of nitro groups to amines is a common reaction for quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or iron complexes are used under hydrogenation conditions.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are commonly used.
Major Products:
Oxidation: Quinoxaline-2,3-dione.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline and thiophene derivatives.
科学研究应用
N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Used in the development of organic semiconductors and fluorescent dyes.
作用机制
The mechanism of action of N2-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide involves its interaction with various molecular targets and pathways:
相似化合物的比较
Quinoxaline: A basic structure with fused benzene and pyrazine rings.
Pthalazine: Similar to quinoxaline but with a different nitrogen arrangement.
Quinazoline: Another nitrogen-containing heterocycle with different biological activities.
Uniqueness: N2-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide is unique due to its combination of quinoxaline, phenyl, and thiophene moieties, which confer distinct chemical and biological properties .
属性
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-19(18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-20-15-7-1-2-8-16(15)22-17/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAKGOHDTGZVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4942950.png)
![N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4942957.png)
![5-chloro-2-{2-[(4-methoxyphenyl)amino]ethyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4942969.png)
![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4942979.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4942987.png)
![2-[[Benzyl(ethyl)amino]methyl]-4-bromophenol](/img/structure/B4942988.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-ethylglycinamide](/img/structure/B4942995.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B4943008.png)
![2-methoxy-N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4943013.png)

![4-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B4943040.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4943051.png)

![2-[(4-cyano-3-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B4943061.png)
